BCH-HSP-C01 Screening Hit Rate and Selection: 1-in-28,864 Discovery Versus 503 Initial Actives
BCH-HSP-C01 was identified as the sole lead compound from a diversity library of 28,864 small molecules screened in AP-4-HSP patient-derived fibroblasts using high-content microscopy with ATG9A mislocalization as the primary readout [1]. Of the total library, only 503 compounds (1.7%) met initial activity criteria defined as ATG9A ratio reduction by ≥3 SD compared to negative controls without evidence of toxicity [2]. Following counter-screening and dose-response validation, only five compounds demonstrated consistent, dose-dependent ATG9A redistribution without image artifacts or morphological toxicity [3]. BCH-HSP-C01 was selected from these five validated hits based on its integrated multi-parameter profile [4].
| Evidence Dimension | Screening hit rate and lead selection |
|---|---|
| Target Compound Data | 1 lead compound selected (BCH-HSP-C01) from 5 validated hits; 503/28,864 (1.7%) initial actives |
| Comparator Or Baseline | Screening library baseline: 28,864 compounds; negative controls (untreated AP-4-deficient cells); positive controls (wild-type cells) |
| Quantified Difference | 99.98% of screened compounds failed to reach lead status; BCH-HSP-C01 represents a unique hit from this specific phenotypic screen |
| Conditions | High-content microscopy screening in AP-4-HSP patient-derived fibroblasts; ATG9A immunostaining readout; 10 µM compound concentration |
Why This Matters
This evidence demonstrates that BCH-HSP-C01 is the product of a rigorous, unbiased phenotypic screen specifically designed for AP-4 trafficking correction, not a repurposed compound with incidental activity.
- [1] Saffari A, Brechmann B, Böger C, et al. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia. Nat Commun. 2024;15:584. View Source
- [2] Saffari A, Brechmann B, Böger C, et al. Nat Commun. 2024;15:584. PMC10794252. Results: primary screening. View Source
- [3] Saffari A, Brechmann B, Böger C, et al. Nat Commun. 2024;15:584. PMC10794252. Results: counter-screen validation. View Source
- [4] Saffari A, Brechmann B, Böger C, et al. Nat Commun. 2024;15:584. Results: lead compound characterization. View Source
